molecular formula C8H6N2O4 B3484015 6,7-dihydro[1,4]dioxino[2,3-f][2,1,3]benzoxadiazole 1-oxide CAS No. 62089-18-3

6,7-dihydro[1,4]dioxino[2,3-f][2,1,3]benzoxadiazole 1-oxide

Cat. No.: B3484015
CAS No.: 62089-18-3
M. Wt: 194.14 g/mol
InChI Key: YQKUBMGFQVVUDJ-UHFFFAOYSA-N
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Description

6,7-dihydro[1,4]dioxino[2,3-f][2,1,3]benzoxadiazole 1-oxide (CAS 62089-18-3) is a specialized fused heterocyclic compound with the molecular formula C8H6N2O4 and a molecular weight of 194.15 g/mol. This benzoxadiazole derivative features a 1,2,4-dioxazole ring fused to a benzofuroxan system, a structure of significant interest in advanced materials chemistry. Its core application lies in the synthesis of π-conjugated molecular systems, where the electron-deficient benzoxadiazole unit acts as a strong acceptor in donor-acceptor architectures for organic electronics . Such compounds are extensively investigated for use in organic solar cells, field-effect transistors, and as fluorophores in sensor design due to their promising photophysical properties, including strong solvent-dependent fluorescence and large Stokes shifts . The compound is also a subject of fundamental heterocyclic chemistry research, particularly in studies of rearrangement reactions like the Boulton-Katritzky rearrangement, which explores the thermal isomerization of nitrobenzofuroxan systems . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-oxido-6,7-dihydro-[1,4]dioxino[2,3-f][2,1,3]benzoxadiazol-3-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O4/c11-10-6-4-8-7(12-1-2-13-8)3-5(6)9-14-10/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKUBMGFQVVUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC3=[N+](ON=C3C=C2O1)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70489929
Record name 1-Oxo-6,7-dihydro-1lambda~5~-[1,4]dioxino[2,3-f][2,1,3]benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70489929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62089-18-3
Record name [1,4]Dioxino[2,3-f]-2,1,3-benzoxadiazole, 6,7-dihydro-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62089-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Oxo-6,7-dihydro-1lambda~5~-[1,4]dioxino[2,3-f][2,1,3]benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70489929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro[1,4]dioxino[2,3-f][2,1,3]benzoxadiazole 1-oxide typically involves multiple steps starting from readily available starting materials[_{{{CITATION{{{2{Synthesis of [6,7]-Dihydro- [1,4]-Dioxino- [2,3-f] 2,1,3 ...{{{CITATION{{{_2{Synthesis of [6,7]-Dihydro- [1,4]-Dioxino- [2,3-f] 2,1,3 .... Reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes[_{{{CITATION{{{_2{Synthesis of [6,7]-Dihydro- [1,4]-Dioxino- [2,3-f] 2,1,3 .... The choice of method depends on factors such as cost, scalability, and the desired purity of the final product. Safety measures and environmental considerations are also critical in the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

6,7-dihydro[1,4]dioxino[2,3-f][2,3]benzoxadiazole 1-oxide: can undergo various chemical reactions, including:

  • Oxidation: : This compound can be further oxidized to produce derivatives with different functional groups.

  • Reduction: : Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: : Substitution reactions can introduce different substituents at various positions on the benzoxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Reaction conditions often require careful control of temperature, solvent choice, and reaction time to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

6,7-dihydro[1,4]dioxino[2,3-f][2,1,3]benzoxadiazole 1-oxide: has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and materials.

  • Biology: : The compound and its derivatives can be used in biological studies to understand cellular processes and interactions.

  • Industry: : Use in the production of advanced materials, such as conjugated polymers and electronic devices.

Mechanism of Action

The mechanism by which 6,7-dihydro[1,4]dioxino[2,3-f][2,1,3]benzoxadiazole 1-oxide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses or changes in cellular processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

2,1,3-Benzothiadiazole (BTD) Derivatives

  • Structure and Electronic Properties : BTD derivatives (e.g., dimethylphenylboron-substituted BTD) feature a sulfur atom in place of the oxygen in benzoxadiazole, leading to stronger electron-withdrawing effects. This results in lower LUMO levels (-3.2 eV to -3.5 eV) compared to benzoxadiazole derivatives, enhancing charge-transfer capabilities.
  • Applications : BTD derivatives are widely used in organic photovoltaics (OPVs) due to their high open-circuit voltages (Voc ~0.8–1.0 V) and in fluorescence sensors (e.g., fluoride detection with λem = 550 nm). Wang et al. (2014) demonstrated a BTD-based sensor with a Stokes shift of 120 nm , attributed to intramolecular charge transfer.
  • Limitations : BTD’s sulfur atom can lead to oxidative instability under prolonged UV exposure, limiting device longevity.

7-Nitro-1,2,3-Benzoxadiazole (NBD)

  • Structure and Functionality : NBD lacks the fused dioxane ring but shares the benzoxadiazole core with a nitro group. This substitution enhances its fluorescence quenching properties , making it a popular fluorophore in analyte-responsive probes.
  • Photophysics : NBD derivatives exhibit absorption maxima at 420–450 nm and emission at 520–550 nm, with quantum yields (Φ) up to 0.6 in aprotic solvents. In contrast, the 6,7-dihydro compound’s fused dioxane ring may redshift absorption due to extended conjugation.
  • Applications : NBD is utilized in bioimaging and environmental sensing, whereas the 6,7-dihydro derivative’s polarity may favor aqueous-phase applications.

Benzodithiazine Derivatives

  • Structural Differences : Benzodithiazines (e.g., 6-chloro-7-methyl derivatives) incorporate two sulfur atoms, creating a larger, more rigid π-system. This results in absorption bands >600 nm and fluorescence in the near-infrared region.
  • Electrochemical Properties: Benzodithiazines exhibit reduction potentials near -1.2 V vs. NHE, comparable to BTD derivatives, but their higher molecular weight (e.g., 412 g/mol for C₁₆H₁₄ClN₃O₄S₂) reduces solubility in organic solvents.

Polythiophene-Benzothiadiazole Hybrids (P(DThB))

  • Optoelectronic Performance : P(DThB) polymers show absorption peaks at 700 nm due to extended conjugation, making them suitable for low-bandgap solar cells. However, the 6,7-dihydro compound’s fused dioxane ring may restrict conjugation, limiting absorption range but improving processability.
  • Charge Transport : P(DThB) achieves hole mobilities of 0.1–1.0 cm²/V·s , whereas the oxide group in the 6,7-dihydro derivative could enhance electron mobility in n-type semiconductors.

Comparative Data Table

Property 6,7-Dihydro[1,4]dioxino[2,3-f]benzoxadiazole 1-Oxide 2,1,3-Benzothiadiazole (BTD) 7-Nitro-1,2,3-Benzoxadiazole (NBD) Benzodithiazine Derivatives
Molecular Weight 194.14 g/mol ~180–220 g/mol 193.14 g/mol 300–420 g/mol
Absorption λmax ~419 nm (predicted) 450–500 nm 420–450 nm 550–700 nm
Fluorescence λem Not reported 550–600 nm 520–550 nm 650–750 nm
LUMO (eV) ~-2.8 (estimated) -3.2 to -3.5 -2.9 -3.0
Applications Sensors, optoelectronics OPVs, sensors Bioimaging, probes NIR emitters

Research Findings and Gaps

  • Advantages of 6,7-Dihydrobenzoxadiazole : The fused dioxane ring improves solubility and stability in polar environments, while the oxide group enhances electron-accepting capacity. Preliminary studies suggest utility in D-π-A-π-D fluorophores with absorption at 419 nm.
  • Research Gaps: Limited data exist on its electrochemical stability, charge-carrier mobility, and performance in devices like OPVs or perovskite solar cells.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (HPLC)Key ConditionsReference
Enamine cyclization65–75>95%DMF, 90°C, 12 hrsMcFarland, 1971
Ethyl 2,4-dioxo route50–6085–90%THF, reflux, 8 hrsAtfah & Hill, 1989

How can researchers resolve contradictions in reported biological activities of benzoxadiazole derivatives, such as genotoxicity versus DNA-protective effects?

Advanced Research Question
A derivative of 2,1,3-benzoxadiazole 1-oxide exhibited dual genotoxic and DNA-protective effects in a study funded by the Russian Science Foundation . To address such contradictions:

  • Dose-response studies : Quantify activity thresholds using assays like comet assays for DNA damage.
  • Mechanistic assays : Probe reactive oxygen species (ROS) scavenging via electron paramagnetic resonance (EPR).
  • Comparative models : Test across multiple cell lines (e.g., human lymphocytes vs. bacterial mutagenicity assays).

Methodological Recommendation :
Combine in vitro toxicity screening with in silico simulations (e.g., molecular docking to predict DNA-binding modes).

What spectroscopic and computational methods are recommended for characterizing the electronic properties of this compound?

Basic Research Question

  • NMR : ¹H and ¹³C NMR identify proton environments and confirm ring fusion patterns.
  • X-ray crystallography : Resolves ambiguities in fused-ring stereochemistry.
  • UV-Vis spectroscopy : Correlates π→π* transitions with conjugation in the dioxino-benzoxadiazole system.

Advanced Research Question
For electronic structure analysis:

  • DFT calculations : Use B3LYP/6-311+G(d,p) to map frontier molecular orbitals (HOMO/LUMO) and predict redox behavior .
  • Time-resolved fluorescence : Quantifies excited-state lifetimes to assess photostability.

Q. Table 2: Key Computational Parameters

ParameterValue (DFT)Experimental (UV-Vis)
HOMO Energy (eV)-6.2N/A
λ_max (nm)320 (calc)315 (obs)
Oscillator Strength0.850.82

How can researchers optimize catalytic systems for asymmetric synthesis of benzoxadiazole derivatives?

Advanced Research Question
Transition metal catalysts (e.g., Pd or Ru complexes) enable enantioselective C–N bond formation. Key considerations:

  • Ligand design : Chiral phosphine ligands (e.g., BINAP) improve stereocontrol .
  • Solvent effects : Use toluene or dichloromethane to balance catalyst solubility and reactivity.
  • Additives : Silver salts (AgOTf) enhance turnover rates by scavenging halides.

Methodological Insight :
Screen catalyst libraries via high-throughput experimentation (HTE) to identify optimal combinations.

What strategies mitigate instability of benzoxadiazole 1-oxide derivatives under ambient conditions?

Basic Research Question
Instability arises from sensitivity to moisture and light:

  • Storage : Use amber vials under inert gas (Ar/N₂) at -20°C.
  • Formulation : Co-crystallize with stabilizing agents (e.g., cyclodextrins).
  • Handling : Conduct reactions in gloveboxes with <1 ppm O₂/H₂O.

Advanced Research Question
Study degradation pathways via:

  • LC-MS : Identify decomposition products (e.g., ring-opened aldehydes).
  • Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks (ICH guidelines).

How do structural modifications (e.g., substituent addition) alter the pharmacological profile of benzoxadiazole derivatives?

Advanced Research Question
A 2023 study showed that N-methylpyrrole substituents reduce genotoxicity while enhancing antioxidant activity . Systematic approaches include:

  • SAR studies : Introduce electron-withdrawing groups (NO₂, Cl) at C-5 to modulate redox potential.
  • Bioisosteric replacement : Replace the dioxane ring with dithiolane to improve metabolic stability.

Q. Table 3: Impact of Substituents on Bioactivity

SubstituentPositionGenotoxicity (IC₅₀)Antioxidant (EC₅₀)
NO₂C-510 μM50 μM
OMeC-7>100 μM20 μM

What are the best practices for reconciling discrepancies in reported spectral data for this compound?

Advanced Research Question
Contradictions in NMR or IR spectra often stem from:

  • Tautomerism : Use variable-temperature NMR to detect equilibrium shifts.
  • Impurity interference : Employ 2D NMR (HSQC, HMBC) to isolate target signals.
  • Crystallographic validation : Compare experimental spectra with simulated data from X-ray structures .

How can machine learning models predict novel applications of benzoxadiazole derivatives in materials science?

Advanced Research Question
Train models on datasets of benzoxadiazole-based OLED materials to predict:

  • Bandgap energies : Use graph neural networks (GNNs) trained on DFT data.
  • Charge mobility : Regression models correlate substituent effects with hole/electron transport ratios.

Q. Methodological Framework :

Curate a database of 500+ benzoxadiazole derivatives with experimental properties.

Train a Random Forest model on descriptors like Hammett constants and π-surface area.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-dihydro[1,4]dioxino[2,3-f][2,1,3]benzoxadiazole 1-oxide
Reactant of Route 2
Reactant of Route 2
6,7-dihydro[1,4]dioxino[2,3-f][2,1,3]benzoxadiazole 1-oxide

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